molecular formula C21H21ClN4O3S B11510511 4-chloro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide

4-chloro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide

Cat. No.: B11510511
M. Wt: 444.9 g/mol
InChI Key: PICIUYXLYXMEFL-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial processes. This compound features a benzamide core substituted with a chloro group and a thioxoimidazolidinyl moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzamide core, followed by the introduction of the chloro group through chlorination reactions. The thioxoimidazolidinyl moiety is then synthesized separately and coupled with the benzamide core under specific conditions.

    Chlorination: The benzamide core can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled temperatures.

    Thioxoimidazolidinyl Synthesis:

    Coupling Reaction: The final step involves coupling the synthesized thioxoimidazolidinyl moiety with the chlorinated benzamide core, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxoimidazolidinyl moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chloro group on the benzamide core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, particularly in areas like anti-cancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows for the exploration of novel mechanisms of action.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. For instance, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methyl-4-oxo-5-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzamide
  • This compound analogs
  • Other thioxoimidazolidinyl benzamides

Uniqueness

Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of both chloro and thioxoimidazolidinyl groups. This unique combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H21ClN4O3S

Molecular Weight

444.9 g/mol

IUPAC Name

4-chloro-N-[3-methyl-4-oxo-5-[2-oxo-2-(2-phenylethylamino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzamide

InChI

InChI=1S/C21H21ClN4O3S/c1-25-20(29)17(13-18(27)23-12-11-14-5-3-2-4-6-14)26(21(25)30)24-19(28)15-7-9-16(22)10-8-15/h2-10,17H,11-13H2,1H3,(H,23,27)(H,24,28)

InChI Key

PICIUYXLYXMEFL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(N(C1=S)NC(=O)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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